molecular formula C24H26N4O5S B12107787 Ampicillin Amino-benzeneacetaldehyde

Ampicillin Amino-benzeneacetaldehyde

Cat. No.: B12107787
M. Wt: 482.6 g/mol
InChI Key: ZHYDGVCSWXXUDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ampicillin Amino-benzeneacetaldehyde is a compound that combines the broad-spectrum antibiotic properties of Ampicillin with the chemical reactivity of an amino-benzeneacetaldehyde group. Ampicillin is a well-known antibiotic derived from the Penicillium mold, effective against a wide range of bacterial infections . The addition of the amino-benzeneacetaldehyde group enhances its chemical versatility, making it a valuable compound in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ampicillin Amino-benzeneacetaldehyde typically involves the reaction of Ampicillin with amino-benzeneacetaldehyde under controlled conditions. The process may include steps such as protection of functional groups, coupling reactions, and deprotection . High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are often used to monitor the purity and progress of the reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors, continuous flow systems, and stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Comparison with Similar Compounds

Ampicillin Amino-benzeneacetaldehyde can be compared with other beta-lactam antibiotics such as:

This compound stands out due to its unique combination of broad-spectrum antibiotic properties and chemical versatility, making it a valuable compound in both research and clinical settings .

Properties

Molecular Formula

C24H26N4O5S

Molecular Weight

482.6 g/mol

IUPAC Name

6-[[2-[(2-amino-2-phenylacetyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C24H26N4O5S/c1-24(2)18(23(32)33)28-21(31)17(22(28)34-24)27-20(30)16(14-11-7-4-8-12-14)26-19(29)15(25)13-9-5-3-6-10-13/h3-12,15-18,22H,25H2,1-2H3,(H,26,29)(H,27,30)(H,32,33)

InChI Key

ZHYDGVCSWXXUDM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C(C4=CC=CC=C4)N)C(=O)O)C

Origin of Product

United States

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